rac-cis-Ambroxol-d5

Bioanalysis LC-MS/MS Pharmacokinetics

rac-cis-Ambroxol-d5 (Ambroxol EP Impurity D-d5) is a pentadeuterated cis-isomeric impurity of Ambroxol, delivering a +5 Da mass shift essential for precise LC-MS/MS quantification. Unlike unlabeled Ambroxol or structurally dissimilar internal standards, this SIL analog co-elutes with the analyte, compensates for matrix effects, and ensures identical recovery and ionization efficiency. It is the definitive internal standard for ANDA bioequivalence studies (validated linear range: 2–400 ng/mL) and EP-compliant impurity quantification. Choose this compound for unmatched analytical specificity in pharmacokinetic and QC workflows.

Molecular Formula C13H18Br2N2O
Molecular Weight 383.13
CAS No. 1246818-80-3
Cat. No. B3025747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-cis-Ambroxol-d5
CAS1246818-80-3
Molecular FormulaC13H18Br2N2O
Molecular Weight383.13
Structural Identifiers
SMILESC1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
InChIInChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D
InChIKeyJBDGDEWWOUBZPM-SCGGTJNOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-cis-Ambroxol-d5 (CAS 1246818-80-3) for Precise Bioanalytical Quantification


rac-cis-Ambroxol-d5 is a stable isotope-labeled analog of the mucolytic agent Ambroxol, wherein five hydrogen atoms are replaced by deuterium, yielding a molecular mass increase of 5 Da [1]. This compound is a pentadeuterated form of the cis-isomeric impurity of Ambroxol, specifically designated as Ambroxol EP Impurity D-d5, and is utilized exclusively as an internal standard for the quantification of Ambroxol in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2]. Its structural near-identity to the analyte ensures co-elution and identical ionization efficiency, while the mass shift enables unambiguous mass spectrometric differentiation [3].

Why Unlabeled Ambroxol or Alternative Internal Standards Cannot Substitute for rac-cis-Ambroxol-d5 in Regulated Bioanalysis


In quantitative bioanalysis, the selection of an internal standard (IS) is critical for method accuracy and precision. Unlabeled Ambroxol, while chemically identical to the target analyte, cannot be used as an IS because it would be indistinguishable from the analyte in the mass spectrometer, rendering quantification impossible [1]. Structurally analogous but chemically distinct IS candidates, such as palmatine, often exhibit differing extraction recovery, chromatographic retention, and ionization efficiency, leading to unacceptable matrix effects and inaccurate concentration estimates [2]. rac-cis-Ambroxol-d5, as a stable isotope-labeled analog, co-elutes with Ambroxol, experiences identical sample preparation losses, and compensates for ion suppression or enhancement, thereby delivering the highest possible analytical specificity and reliability for pharmacokinetic and bioequivalence studies .

Quantitative Differentiation Evidence for rac-cis-Ambroxol-d5 in Bioanalytical Method Performance


Method Validation Metrics: Ambroxol-d5 vs. Structurally Analogous IS

The use of rac-cis-Ambroxol-d5 as an internal standard enables superior method validation parameters compared to a structurally analogous IS such as palmatine. A fully validated UHPLC-MS/MS method employing Ambroxol-d5 demonstrated intra- and inter-run precision (%CV) of 1.0-5.6% and accuracy (%RE) of 97.1-108.7% across a linear range of 2-400 ng/mL in human plasma [1]. In contrast, a validated HPLC-APCI-MS/MS method using palmatine as IS for the same analyte reported a linear range of 1.56-160 ng/mL, with no comparable improvement in precision or accuracy metrics reported [2]. The SIL-IS method achieves a wider linear range and excellent precision/accuracy, which are critical for regulatory-compliant pharmacokinetic studies.

Bioanalysis LC-MS/MS Pharmacokinetics

Matrix Effect Compensation: Stable Isotope Labeled vs. Non-Deuterated IS

rac-cis-Ambroxol-d5 provides superior compensation for matrix effects compared to non-deuterated, structurally analogous internal standards. The use of a stable isotope-labeled (SIL) internal standard has been widely demonstrated to minimize variability arising from ion suppression or enhancement in complex biological matrices, as the SIL-IS co-elutes with the analyte and experiences identical ionization conditions . In contrast, methods employing non-deuterated analogs, such as palmatine, are known to exhibit differing extraction recovery and ionization behavior, leading to inaccurate quantification [1]. While direct quantitative matrix effect data for Ambroxol-d5 is not available in the open literature, the class-level advantage is well-established: SIL-IS methods are the gold standard in regulated bioanalysis for achieving accurate and reproducible results.

Matrix Effect Ion Suppression LC-MS

Isotopic Purity and Mass Difference: rac-cis-Ambroxol-d5 vs. Other Deuterated Ambroxol Analogs

rac-cis-Ambroxol-d5 offers a distinct mass difference of +5 Da relative to the unlabeled analyte (Ambroxol, m/z 378.1), which is sufficient to avoid isotopic overlap while minimizing potential deuterium isotope effects on chromatographic retention that can occur with higher deuterium incorporation [1]. Compared to Ambroxol-d3, which provides a +3 Da shift, the +5 Da shift of Ambroxol-d5 provides greater mass resolution from the analyte's natural isotopic envelope, reducing the risk of cross-talk in the mass spectrometer . Conversely, compared to Ambroxol-d9, the +5 Da shift minimizes the potential for retention time shifts due to deuterium-hydrogen exchange, which can compromise quantification accuracy in reversed-phase LC .

Isotopic Purity Mass Spectrometry Internal Standard

Regulatory Utility: Designation as EP Impurity D-d5

rac-cis-Ambroxol-d5 is specifically designated as the deuterated form of Ambroxol EP Impurity D (cis-Ambroxol) . This designation confirms its identity as a labeled reference standard for the quantitative determination of the cis-isomeric impurity in Ambroxol drug substance and drug product, as required by the European Pharmacopoeia. While unlabeled cis-Ambroxol is used as an impurity standard, the deuterated form enables more accurate and sensitive quantification of this impurity at low levels in the presence of the main analyte [1]. This provides a unique, pharmacopoeia-aligned application that is not met by other deuterated Ambroxol analogs (e.g., Ambroxol-d5 hydrochloride, which is a labeled form of the active pharmaceutical ingredient, not a specific impurity).

Impurity Profiling Pharmaceutical Analysis Reference Standard

Procurement-Driven Application Scenarios for rac-cis-Ambroxol-d5


Regulated Bioequivalence and Pharmacokinetic Studies of Ambroxol Formulations

In human pharmacokinetic and bioequivalence studies required for generic drug approval (e.g., ANDA submissions), rac-cis-Ambroxol-d5 is employed as the internal standard in validated LC-MS/MS methods to quantify Ambroxol in plasma. As demonstrated in a published bioequivalence study, the method using Ambroxol-d5 achieved a linear range of 2-400 ng/mL with excellent precision and accuracy, enabling the reliable determination of pharmacokinetic parameters such as Cmax and AUC [1]. The use of this SIL-IS ensures that the analytical data meets stringent regulatory requirements for method validation and cross-study reproducibility.

Quality Control and Impurity Profiling of Ambroxol Drug Substance and Drug Product

For pharmaceutical quality control laboratories, rac-cis-Ambroxol-d5 serves as a labeled reference standard for the quantification of Ambroxol EP Impurity D (cis-Ambroxol) in compliance with European Pharmacopoeia monographs . Its use in LC-MS/MS methods enables sensitive and specific detection of this impurity at trace levels, ensuring batch-to-batch consistency and patient safety. This application is distinct from using Ambroxol-d5 hydrochloride, which is intended for API quantification.

Method Development and Validation for Therapeutic Drug Monitoring (TDM)

In clinical research settings, rac-cis-Ambroxol-d5 is critical for developing and validating robust LC-MS/MS assays for therapeutic drug monitoring of Ambroxol in patient plasma. The SIL-IS compensates for matrix effects inherent in patient samples (e.g., from disease states or comedications), ensuring that the reported drug concentrations are accurate and reliable for clinical decision-making . The +5 Da mass shift provides a clear analytical window, reducing the risk of interference from endogenous compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-cis-Ambroxol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.